(3R)-3-Ethyl-4-methylpentan-2-one
Description
(3R)-3-Ethyl-4-methylpentan-2-one is a chiral ketone characterized by a stereogenic center at the C3 position, with an ethyl group (C₂H₅) and a methyl group (CH₃) branching from this carbon. Its molecular formula is C₈H₁₄O, and its IUPAC name reflects the R-configuration at the chiral center. This compound is structurally distinct due to its branched alkyl chain, which influences its physicochemical properties, such as boiling point, solubility, and stereochemical reactivity.
Properties
CAS No. |
125873-76-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(3R)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m1/s1 |
InChI Key |
KNCSWJHMGRXEDN-MRVPVSSYSA-N |
SMILES |
CCC(C(C)C)C(=O)C |
Isomeric SMILES |
CC[C@H](C(C)C)C(=O)C |
Canonical SMILES |
CCC(C(C)C)C(=O)C |
Synonyms |
2-Pentanone, 3-ethyl-4-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Functional Group Diversity: (3R)-3-Ethyl-4-methylpentan-2-one contains a single ketone group, whereas 3-Ethyl-2,4-pentanedione () has two ketone moieties, enabling keto-enol tautomerism and metal-chelation capabilities . 3-Ethyl-2-pentene () is an alkene, making it reactive in addition or polymerization reactions, unlike the ketones .
Stereochemical vs. Non-chiral Compounds: The R-configuration in (3R)-3-Ethyl-4-methylpentan-2-one confers stereoselectivity, which is absent in the other compounds. This property is critical in enantioselective catalysis or drug design.
Applications: The diketone (3-Ethyl-2,4-pentanedione) is used in coordination chemistry due to its ability to form stable complexes with metals . 3-Ethyl-2-pentene serves as a precursor for synthesizing amides and ketones, as noted in .
Physicochemical Properties
While exact data (e.g., boiling points, solubility) for (3R)-3-Ethyl-4-methylpentan-2-one are unavailable in the provided evidence, inferences can be made:
- Boiling Point : Expected to be higher than 3-Ethyl-2-pentene (due to polar ketone group) but lower than 3-Ethyl-2,4-pentanedione (which has stronger intermolecular forces from two ketones).
- Solubility : Likely moderate in organic solvents; lower water solubility compared to diketones due to reduced polarity.
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